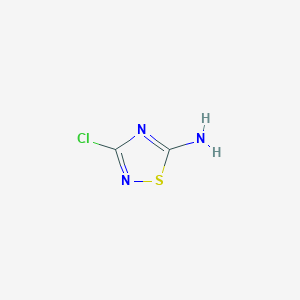![molecular formula C7H14N2 B3326740 1,3-Diazabicyclo[3.2.2]nonane CAS No. 283-25-0](/img/structure/B3326740.png)
1,3-Diazabicyclo[3.2.2]nonane
Descripción general
Descripción
1,3-Diazabicyclo[3.2.2]nonane is a chemical compound with the molecular formula C7H14N2 . It is a colorless to yellow solid or liquid .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of various studies . For instance, one study discussed the synthetic and crystallographic studies of unsaturated bicyclo[3.3.1]nonane derivatives . Another study explored different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, one study discussed the hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . For instance, it was found that two compounds with high phase-transition points were isolated, in which one-dimensional cationic chains were connected by different types of hydrogen bonds .Aplicaciones Científicas De Investigación
Nicotinic Acetylcholine Receptor Interactions
- Subtype Selective Ligands : The 3,7-diazabicyclo[3.3.1]nonane scaffold is used to develop ligands with high affinity and subtype selectivity for α4β2(*) nicotinic acetylcholine receptors. This is achieved by incorporating a carboxamide motif that displays hydrogen bond acceptor functionality, leading to compounds with diverse activation profiles for different receptor subtypes (Eibl et al., 2013).
Organic-Inorganic Perovskite Ferroelectrics
- Ferroelectric Materials : 1,5-Diazabicyclo[3.2.2]nonane has been used in the design of two 3D molecular ferroelectrics with rubidium halides. These compounds demonstrate significant transition temperatures and are useful in the study of ferroelectric materials (Han et al., 2022).
Stimulus-Sensitive Liposomal Delivery Systems
- Liposomal Nanocontainers : The 3,7-diazabicyclo[3.3.1]nonane scaffold serves as a basis for designing molecular switches that stimulate the fast release of water-soluble compounds from liposomes. This has implications for developing pH-sensitive agents in liposomal drug delivery systems (Veremeeva et al., 2021).
Synthesis of Biologically Active Molecules
- Key Component in Biologically Active Molecules : 1,3-Diazabicyclo[3.2.2]nonane is a key component in the synthesis of biologically active molecules. Its synthesis involves a Beckmann rearrangement process, highlighting its importance in medicinal chemistry (Curtis et al., 2006).
Sigma Receptor Affinity and Cytotoxicity
- Sigma Receptor Ligands : Variants of 6,8-diazabicyclo[3.2.
2]nonane derivatives have been synthesized and investigated for their affinity toward sigma receptors and cytotoxicity against human tumor cell lines. The structure-affinity relationships and the selective growth inhibition of these compounds provide valuable insights into their potential therapeutic applications (Holl et al., 2009).
Positive Allosteric Modulators of AMPA Receptors
- Neurological Applications : Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been identified as positive allosteric modulators of AMPA receptors. They significantly improve memory in experimental animals, making them promising candidates for treating psycho-neurological diseases (Grigoriev et al., 2019).
Liposomal Membrane Modifiers
- Liposomal Containers Development : Novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes have been synthesized for embedding into liposomal membranes. These compounds can act as molecular switches, pivotal for the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2019).
Transmembrane H+/Cl- Cotransport
- Unique Transmembrane Carrier : A 3,7-diazabicyclo[3.3.1]nonane derivative linked to melamines is known for efficient transmembrane H+/Cl- cotransport. Its unique structure enables it to form a dimeric assembly that efficiently transports acids across the membrane (Shinde & Talukdar, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-diazabicyclo[3.2.2]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-9-4-2-7(1)5-8-6-9/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUXZAKQFMSGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307176 | |
| Record name | 1,3-Diazabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
283-25-0 | |
| Record name | 1,3-Diazabicyclo[3.2.2]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diazabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3326661.png)


![5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3326689.png)


![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)





